molecular formula C16H14N4O3 B1608657 Disperse Orange 3 methacrylamide CAS No. 58142-15-7

Disperse Orange 3 methacrylamide

Cat. No. B1608657
CAS RN: 58142-15-7
M. Wt: 310.31 g/mol
InChI Key: TZNAGCCEDCKZMV-UHFFFAOYSA-N
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Description

Disperse Orange 3 methacrylamide is a synthetic dye that belongs to the family of azo dyes. It is an orange-yellow to red powder and is insoluble in water, alcohol, and most polar solvents. It is used in industries such as textiles, plastics, and inks .


Synthesis Analysis

The synthesis of Disperse Orange 3 methacrylamide can be completed by the reaction between methacrylamide and Disperse Orange 3 . The specific synthesis method can be adjusted according to the specific conditions .


Molecular Structure Analysis

The molecular formula of Disperse Orange 3 methacrylamide is C16H14N4O3 . It has a molecular weight of 310.31 g/mol .


Chemical Reactions Analysis

Disperse Orange 3 methacrylamide is a ligand that binds to proteins that are sensitive to light and alters their ability to respond to light . It has been shown to inhibit the polymerization of the photoreceptor protein rhodopsin, which leads to retinal degeneration .


Physical And Chemical Properties Analysis

Disperse Orange 3 methacrylamide has a melting point of 199-204 °C (dec.) (lit.) . It has better solubility in organic solvents, but lower solubility in water . It has a maximum absorption wavelength (λmax) of 377 nm .

Scientific Research Applications

Optical Properties in Polymeric Matrices

Disperse Orange 3, when doped in poly(methyl methacrylate) (PMMA), has been studied for its optical properties. Research has found that these dyes, embedded in a PMMA matrix, exhibit unique linear optical properties such as absorption coefficient, refractive index, and energy band-gap. These properties are crucial for the development of optical materials with specific characteristics, including guest-host polymeric thin films for various applications (Derkowska-Zielinska et al., 2016).

Corona Poling and Optical Films

Another study focused on the corona poling of thin films containing Disperse Orange 3, demonstrating how this process can monitor the orientational order and its temporal decay in guest-host materials. This is significant for the fabrication of advanced optical devices that rely on precise molecular orientation within a polymer host for their functionality (Hu, Carlisle, & Martinez, 1992).

Chemosensor for Cyanide Detection

The application of Disperse Orange 3 based chemosensors for detecting cyanide in aqueous environments has been explored. Such chemosensors exhibit high selectivity for cyanide over other inorganic anions, demonstrating the potential for environmental monitoring and safety applications (Niu et al., 2008).

Solubility in Supercritical Carbon Dioxide

Research has also been conducted on the solubility of Disperse Orange 3 in supercritical carbon dioxide, providing insights into the use of supercritical fluids for dyeing processes. This knowledge is beneficial for developing environmentally friendly dyeing technologies that minimize water and chemical usage (Ferri et al., 2004).

Nonlinear Optical Properties

The study of Disperse Orange 3's nonlinear optical responses in different solvents reveals its potential in the development of optical materials for applications requiring specific nonlinear optical properties. These properties are vital for the advancement of photonics and optoelectronics, where materials need to exhibit specific responses to optical fields (Derkowska-Zielinska et al., 2017).

Biodegradation Studies

The biodegradation of Disperse Orange 3 by the white rot fungus Pleurotus ostreatus has been studied, providing valuable information on the breakdown of azo dyes in the environment. This research is crucial for understanding how to mitigate the environmental impact of azo dye pollution (Zhao, Hardin, & Hwang, 2006).

Safety And Hazards

Disperse Orange 3 methacrylamide has low toxicity, but it is still necessary to pay attention to safe use . It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid inhaling dust or direct contact with skin, eyes, and mucous membranes during use . Appropriate protective gloves, goggles, and protective clothing should be worn when using .

properties

IUPAC Name

2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11(2)16(21)17-12-3-5-13(6-4-12)18-19-14-7-9-15(10-8-14)20(22)23/h3-10H,1H2,2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNAGCCEDCKZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404418
Record name Disperse Orange 3 methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Orange 3 methacrylamide

CAS RN

58142-15-7
Record name Disperse Orange 3 methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Orange 3 methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.6 g of sodium hydride was added carefully to a 3 neck flask equipped with a condenser, addition funnel, and magnetic bar. 75 ml of anhydrous THF was added and the mixture stirred for 10 minutes. A solution of 4.0 g 4-(4-nitrophenylazo)aniline in 75 ml THF was added drop-wise and the flask stirred at 50° C. The temperature was raised to 95° C., and the mixture was refluxed for 6 hrs. The mixture was allowed to cool to room temperature and then 6.0 g of methacrylic acid in 20 ml THF was added drop-wise. The mixture was again refluxed for 8 hrs. The solution was cooled to room temperature. THF was evaporated to reveal a dark orange solid. The solid was washed thoroughly with dilute HCl and water. The product was recrystallized in 95% methanol. The yield was 56%.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Mahmood, HL Saadon - Journal of Physics D: Applied …, 2012 - iopscience.iop.org
… of two new organic nonlinear optical (NLO) guest–host poly(N-vinylcarbazole)/Disperse Orange 25 (PVK/DO25) and NLO side-chain poly(Disperse Orange 3 methacrylamide) (…
Number of citations: 5 iopscience.iop.org

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